(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone, also known as 4'-methoxy-α-Pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that is structurally similar to other popular drugs of abuse such as methamphetamine and cocaine. MPHP has gained popularity in recent years due to its potent stimulant effects and ease of synthesis.
Wirkmechanismus
The exact mechanism of action of MPHP is not fully understood, but it is believed to act as a potent monoamine transporter inhibitor, blocking the reuptake of dopamine and norepinephrine and leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. Long-term use of MPHP has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has a number of advantages and limitations for use in lab experiments. The drug's potent stimulant effects make it useful for studying the effects of monoamine transporter inhibitors on neurotransmitter release and behavior. However, the drug's potential for neurotoxicity and cognitive impairment make it unsuitable for long-term studies or studies involving human subjects.
Zukünftige Richtungen
There are a number of future directions for research involving MPHP. One area of interest is the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders involving dopamine and norepinephrine dysregulation. Another area of interest is the development of safer and more effective monoamine transporter inhibitors for use in the treatment of psychiatric disorders. Finally, further research is needed to fully understand the long-term effects of MPHP use on the brain and behavior.
Synthesemethoden
The synthesis of MPHP involves the reaction of 4-methylpropiophenone with hydroxylamine to form 4-methylpropiophenone oxime. The resulting oxime is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then reacted with 3-methoxypyrrolidine and sodium azide to form the desired product, MPHP.
Wissenschaftliche Forschungsanwendungen
MPHP has been the subject of numerous scientific studies, primarily due to its potent stimulant effects. The drug has been shown to increase dopamine and norepinephrine release in the brain, leading to increased alertness, energy, and euphoria. MPHP has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Eigenschaften
IUPAC Name |
(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-3-14-9(6-11-12-14)10(15)13-5-4-8(7-13)16-2/h6,8H,3-5,7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIVGRAWZUWUPU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CN=N1)C(=O)N2CC[C@@H](C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.